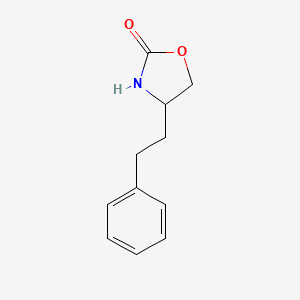

4-(2-Phenylethyl)-1,3-oxazolidin-2-one

Overview

Description

4-(2-Phenylethyl)-1,3-oxazolidin-2-one (4-PE-1,3-OXA) is a synthetic compound with a wide range of applications in the pharmaceutical and biotechnology industries, as well as in the laboratory. It is an organic compound that has been widely studied due to its unique properties and potential applications. 4-PE-1,3-OXA has been found to have a variety of effects, including anti-inflammatory, analgesic, and anticonvulsant activities. In addition, it has been used as a potential therapeutic agent for various diseases.

Scientific Research Applications

Synthetic Organic Chemistry

4-(2-Phenylethyl)-1,3-oxazolidin-2-one is a prominent heterocycle in synthetic organic chemistry. This compound is vital in constructing the oxazolidin-2-one ring, known for its mechanistic and stereochemical outcomes. It's a cyclic carbamate skeleton, rare in natural product chemistry but widely used in synthetic organic chemistry since Evans' report in 1981. Oxazolidinones are also employed as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).

Asymmetric Synthesis

(R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, derived from D-phenylglycine, has been effectively used as a chiral auxiliary for stereoselective conjugate additions. This utility is exemplified in the asymmetric synthesis of antifungal and antibacterial compounds like (−)-Aplysillamide B (Davies et al., 1999).

Allosteric and Mutant Specific Inhibitors

This compound has shown potential as a potent inhibitor of IDH1R132H. The synthesis of different stereoisomers has been explored, with the (S,S)-diastereomer showing significant cellular activity and selectivity. This leads to potential applications in targeting specific mutations in pharmaceutical research (Levell et al., 2017).

Michael Addition

The compound has been used in Michael addition reactions, with perfect match outcomes when both Michael donor and acceptor possess the same stereochemistry. This application highlights the importance of stereochemical control in organic synthesis (Munive et al., 2013).

Beta-Pseudopeptide Foldamers

The oxazolidin-2-one structure has been instrumental in the synthesis of homo-oligomers for beta-pseudopeptide foldamers. These molecules, due to their conformational properties, are promising in biological systems and could be applied in various pharmaceutical and biochemical studies (Luppi et al., 2004).

Chemical Fixation of Carbon Dioxide

Research has demonstrated the synthesis of 4-Methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and carbon dioxide under specific conditions. This process represents a novel approach to the chemical fixation of CO2, highlighting the environmental applications of oxazolidin-2-one derivatives (Xu et al., 2011).

Discovery of Novel Inhibitors

This compound has been part of the discovery and optimization process of novel inhibitors, such as Δ-5 desaturase (D5D) inhibitors. The exploration of this scaffold has led to the identification of compounds with potent in vitro activity and high oral bioavailability, contributing significantly to medicinal chemistry (Fujimoto et al., 2017).

Synthesis of Chiral Auxiliaries

The compound is valuable in the synthesis of chiral auxiliaries, with several practical methods developed for this purpose. These chiral oxazolidin-2-ones are not only useful in synthetic chemistry but also possess interesting biological activities (Barta et al., 2000).

properties

IUPAC Name |

4-(2-phenylethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-12-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGKYMIEOZTWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3096195.png)

![5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B3096206.png)

![1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester](/img/structure/B3096233.png)

![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)

![[(4-Bromo-2-fluorophenyl)methylidene]hydrazine](/img/structure/B3096267.png)

![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)